N-(4-ethoxybenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine
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Overview
Description
N-(4-ETHOXYBENZYL)-N-[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYBENZYL)-N-[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Piperidine Moiety: The benzimidazole core can be alkylated with a piperidine derivative using a suitable alkylating agent.
Attachment of the Ethoxybenzyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the piperidine moiety.
Reduction: Reduction reactions can occur, especially at the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, particularly at the benzyl or benzimidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYBENZYL)-N-[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Piperidine Derivatives: Compounds with piperidine moieties but different core structures.
Ethoxybenzyl Derivatives: Compounds with ethoxybenzyl groups but different core structures.
Uniqueness
N-(4-ETHOXYBENZYL)-N-[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H30N4O |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C23H30N4O/c1-3-28-20-10-7-18(8-11-20)16-24-19-9-12-22-21(15-19)25-23(26(22)2)17-27-13-5-4-6-14-27/h7-12,15,24H,3-6,13-14,16-17H2,1-2H3 |
InChI Key |
QCSRQWBZIPGMFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C(=N3)CN4CCCCC4)C |
Origin of Product |
United States |
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